1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chemical compound with significant potential in various scientific and industrial applications. It is characterized by its unique structure, which includes an azepane ring attached to a phenyl group, making it a valuable building block in organic synthesis. The compound's molecular formula is C14H22N2, and it has a molecular weight of 218.34 g/mol. This compound can be classified as an amine due to the presence of the amine functional group.
The synthesis of 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves several methods, including:
The synthesis often begins with the reaction of 4-bromoacetophenone with azepane under basic conditions, followed by reduction steps to yield the final amine product. The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.
The molecular structure of 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C14H22N2 |
Molecular Weight | 218.34 g/mol |
IUPAC Name | (1R)-1-[4-(azepan-1-yl)phenyl]ethanamine |
InChI | InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m1/s1 |
InChI Key | XSYACPWXNKULER-GFCCVEGCSA-N |
Isomeric SMILES | CC@HN |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)N |
This structure indicates that the compound consists of a central ethanamine backbone with an azepane ring and a phenyl group attached, contributing to its unique chemical properties.
1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions:
The specific conditions for these reactions vary; for example:
These reactions are critical for modifying the compound for various applications in research and industry.
The mechanism by which 1-[4-(Azepan-1-yl)phenyl]ethan-1-amine exerts its biological effects involves interactions with specific molecular targets. It may function as an agonist or antagonist at certain receptors, influencing neurotransmitter release or inhibiting enzymes relevant to various biochemical pathways. This characteristic makes it a candidate for further research into its therapeutic potential.
The physical properties include:
Property | Value |
---|---|
Appearance | Typically a solid |
Solubility | Soluble in polar solvents |
Key chemical properties include:
Property | Value |
---|---|
pKa | Not readily available |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The compound has diverse applications across multiple fields:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: